molecular formula C5H4BrFN2 B1524577 5-Bromo-6-fluoropyridin-2-amine CAS No. 944401-65-4

5-Bromo-6-fluoropyridin-2-amine

Cat. No. B1524577
Key on ui cas rn: 944401-65-4
M. Wt: 191 g/mol
InChI Key: SJXWFNBZBXZDCL-UHFFFAOYSA-N
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Patent
US09394297B2

Procedure details

A solution of 6-fluoropyridin-2-amine (Alfa Aesar, Ward Hill, Mass., 5.16 g, 46.0 mmol) in ACN (230 mL) was set stirring at 0° C. before adding NBS (8.19 g, 46.0 mmol) as a solution in ACN (100 mL) by addition funnel over 30 min. After complete addition, the resulting green solution was stirred for an additional 30 min. The reaction mixture was then concentrated under reduced pressure and the residue was dissolved in DCM (20 mL) and adsorbed onto silica. Chromatographic purification (silica gel, 0-75% EtOAc in hexanes) gave 5-bromo-6-fluoropyridin-2-amine (7.6 g, 39.8 mmol, 86% yield) as a white foam. 1H NMR (400 MHz, MeOH-d4) δ ppm 7.59 (1H, t, J=8.9 Hz), 6.32 (1H, dd, J=8.5, 1.5 Hz). m/z (ESI, +ve ion) 191.0 (M+H)+.
Quantity
5.16 g
Type
reactant
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Name
Quantity
8.19 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(#N)C>[Br:16][C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[F:1]

Inputs

Step One
Name
Quantity
5.16 g
Type
reactant
Smiles
FC1=CC=CC(=N1)N
Name
Quantity
230 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
8.19 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the resulting green solution was stirred for an additional 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by addition funnel over 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
After complete addition
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM (20 mL)
CUSTOM
Type
CUSTOM
Details
Chromatographic purification (silica gel, 0-75% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=CC(=NC1F)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 39.8 mmol
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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